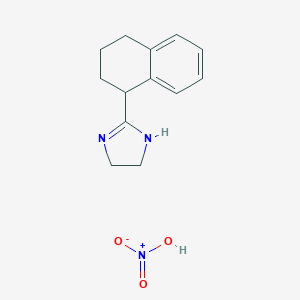![molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6](/img/structure/B39096.png)
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Mildronate, also known as meldonium, is a pharmaceutical compound developed in the 1970s by Ivars Kalviņš at the USSR Latvia Institute of Organic Synthesis. It is primarily used as an anti-ischemic medication, meaning it helps to prevent damage to tissues caused by a lack of blood supply. Mildronate is widely distributed in Eastern European countries and is known for its ability to inhibit carnitine biosynthesis, which plays a crucial role in fatty acid metabolism .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
It has been reported that derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and potentially other biomolecules.
Cellular Effects
In vitro studies have shown that a derivative of this compound, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is suggested that its derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition could be due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mildronate involves the reaction of 3-(2,2,2-trimethylhydrazinium) propionate dihydrate with various reagents. One common method includes dissolving the main ingredient in water for injection, followed by the addition of disodium hydrogen phosphate and potassium dihydrogen phosphate. The solution is then filtered and sterilized .
Industrial Production Methods: Industrial production of mildronate typically involves large-scale synthesis using similar methods as described above. The process includes dissolving the active ingredient in water, adding buffering agents, filtering, and sterilizing the solution. The final product is then packaged in various forms, such as capsules and injections .
Chemical Reactions Analysis
Types of Reactions: Mildronate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic modulation properties.
Common Reagents and Conditions: Common reagents used in the reactions involving mildronate include disodium hydrogen phosphate, potassium dihydrogen phosphate, and activated carbon. The reactions typically occur under controlled conditions, such as specific pH ranges and temperatures .
Major Products Formed: The major products formed from the reactions involving mildronate include various metabolites that play a role in inhibiting carnitine biosynthesis and modulating fatty acid metabolism .
Scientific Research Applications
Mildronate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, it is used to treat conditions such as angina, myocardial infarction, and chronic heart failure. It has also shown neuroprotective properties in models of neurodegenerative diseases like Parkinson’s disease . In chemistry, mildronate is studied for its role in metabolic modulation and its effects on mitochondrial processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to mildronate include L-carnitine and cinepazide. Both compounds have neuroprotective and cardioprotective properties.
Uniqueness of Mildronate: Mildronate is unique in its ability to inhibit carnitine biosynthesis, which distinguishes it from other compounds like L-carnitine that promote fatty acid metabolism. This unique mechanism allows mildronate to effectively modulate energy metabolism and provide protective effects in various pathological conditions .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
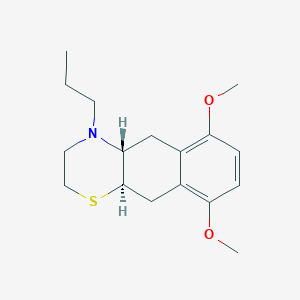
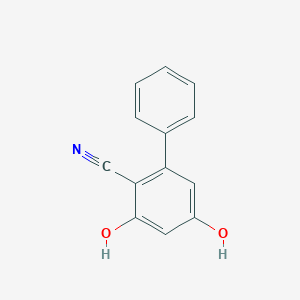
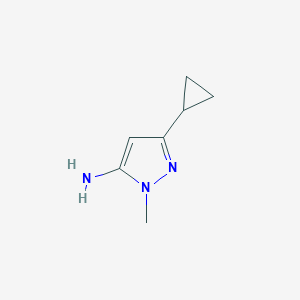
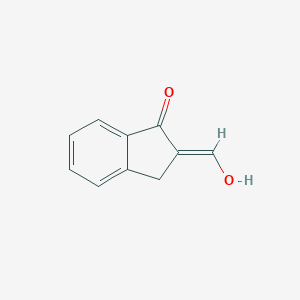
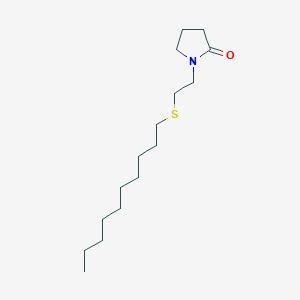
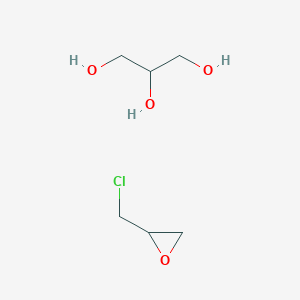
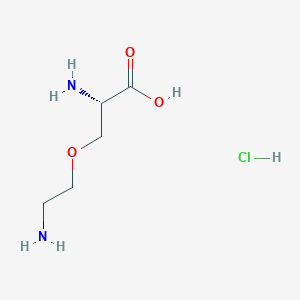
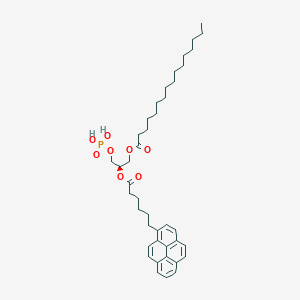
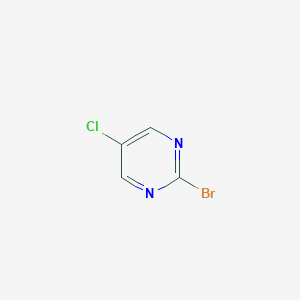

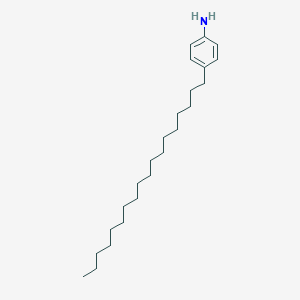
![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
